(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol
Overview
Description
(–)-Kreysigine is an alkaloid that has been found in B. vernum.
CID 15560402 is a natural product found in Schelhammera multiflora and Androcymbium palaestinum with data available.
Scientific Research Applications
Novel Rigid Heterocycles
- Cyclocondensation Reactions : Svetlik, Hanuš, and Bella (1989) explored the cyclocondensation of specific ketones with amino compounds, leading to the creation of novel rigid seven-membered heterocycles, such as oxygen-bridged 1,5-benzothiazepine derivatives (Svetlik, Hanuš, & Bella, 1989).
Structural Studies
- Crystallographic Analysis : Abboud, Smith, and Wagener (1993) conducted a detailed structural analysis of a compound similar in structure, providing insights into molecular arrangements and potential applications in polymerization (Abboud, Smith, & Wagener, 1993).
Novel Complexes and Ligands
- N-Pivot Lariat Crown Ethers : Guo and Zong (1994) synthesized new N-pivot lariat crown ethers, demonstrating the versatility of these compounds in forming complexes with sodium ions, which could have implications in ion transport and recognition (Guo & Zong, 1994).
Chemical Reactions and Synthesis
- Intramolecular Reactions : Menzek and Altundas (2006) discussed the intramolecular 1,5-oxygen migration in certain compounds, highlighting the dynamic nature of these molecules and their potential in synthetic chemistry (Menzek & Altundas, 2006).
- Diels-Alder Reaction : Takeda, Shinagawa, Koizumi, and Yoshii (1982) explored the thermal intramolecular Diels-Alder reaction, demonstrating the synthetic utility of these processes in creating complex molecular structures (Takeda, Shinagawa, Koizumi, & Yoshii, 1982).
Properties
IUPAC Name |
(10S)-3,4,5,16-tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-23-9-8-13-10-15(25-2)20(24)19-17(13)14(23)7-6-12-11-16(26-3)21(27-4)22(28-5)18(12)19/h10-11,14,24H,6-9H2,1-5H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGHNTVPXYHQSN-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CCC4=CC(=C(C(=C43)OC)OC)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CCC4=CC(=C(C(=C43)OC)OC)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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